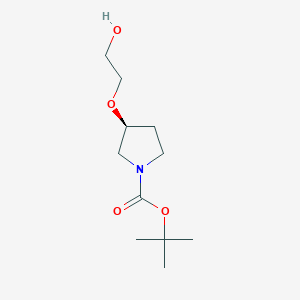
Tert-butyl (3S)-3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3S)-3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a tert-butyl ester and a hydroxyethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via an etherification reaction using an alcohol and an appropriate leaving group.
Esterification: The tert-butyl ester is introduced through an esterification reaction using tert-butyl alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyethoxy group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl (3S)-3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biocatalysis: The compound’s unique structure makes it a potential candidate for use in biocatalytic processes.
Mécanisme D'action
The mechanism of action of tert-butyl (3S)-3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with target molecules, while the pyrrolidine ring can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (3S)-3-(2-methoxyethoxy)pyrrolidine-1-carboxylate: Similar structure but with a methoxy group instead of a hydroxy group.
Tert-butyl (3S)-3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate: Similar structure but with an ethoxy group instead of a hydroxy group.
Uniqueness
Tert-butyl (3S)-3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate is unique due to the presence of the hydroxyethoxy group, which can participate in hydrogen bonding and enhance the compound’s solubility and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C11H21NO4 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-9(8-12)15-7-6-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 |
Clé InChI |
RZOWYKKYZXAZAE-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OCCO |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















